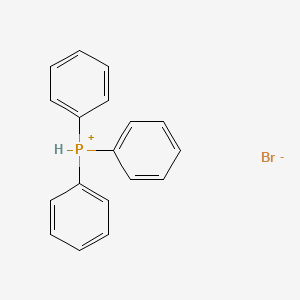
Triphenylphosphonium bromide
Número de catálogo B8712068
Peso molecular: 343.2 g/mol
Clave InChI: CMSYDJVRTHCWFP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US04703052
Procedure details


A solution of 26.23 g (0.10 mole) triphenylphosphine in 100 ml toluene at 0°-5° C. was perfused with HBr gas for 20 minutes, 250 ml ethyl ether was added and the mixture stirred for 20 minutes. The mixture was filtered, the white solid cake slurried in ether (500 ml), filtered again and air-dried to obtain 33.2 g (97%) of triphenylphosphonium bromide, m.p. 203°-205° C. (decomp.). In a separate flask 33 g (0.096 mole) of this salt, 11.9 g (0.096 mole) o-hydroxybenzyl alcohol and 100 ml dry acetonitrile were combined and heated at reflux for two hours. The resulting solution was cooled, filtered, the cake washed with 100 ml acetonitrile and dried in vacuo at 120° C. to obtain 26.2 g (61%) of the desired product, m.p. 223°-225° C. Mass spectrum (m/e): 368, 291, 262, 107.




Yield
97%
Identifiers


|
REACTION_CXSMILES
|
[C:1]1([P:7]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[BrH:20].C(OCC)C>C1(C)C=CC=CC=1>[Br-:20].[C:14]1([PH+:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1 |f:4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
26.23 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Br
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OCC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture stirred for 20 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered again
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
air-dried
|
Outcomes


Product
Details
Reaction Time |
20 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[Br-].C1(=CC=CC=C1)[PH+](C1=CC=CC=C1)C1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 33.2 g | |
| YIELD: PERCENTYIELD | 97% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US04703052
Procedure details


A solution of 26.23 g (0.10 mole) triphenylphosphine in 100 ml toluene at 0°-5° C. was perfused with HBr gas for 20 minutes, 250 ml ethyl ether was added and the mixture stirred for 20 minutes. The mixture was filtered, the white solid cake slurried in ether (500 ml), filtered again and air-dried to obtain 33.2 g (97%) of triphenylphosphonium bromide, m.p. 203°-205° C. (decomp.). In a separate flask 33 g (0.096 mole) of this salt, 11.9 g (0.096 mole) o-hydroxybenzyl alcohol and 100 ml dry acetonitrile were combined and heated at reflux for two hours. The resulting solution was cooled, filtered, the cake washed with 100 ml acetonitrile and dried in vacuo at 120° C. to obtain 26.2 g (61%) of the desired product, m.p. 223°-225° C. Mass spectrum (m/e): 368, 291, 262, 107.




Yield
97%
Identifiers


|
REACTION_CXSMILES
|
[C:1]1([P:7]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[BrH:20].C(OCC)C>C1(C)C=CC=CC=1>[Br-:20].[C:14]1([PH+:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1 |f:4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
26.23 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Br
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OCC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture stirred for 20 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered again
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
air-dried
|
Outcomes


Product
Details
Reaction Time |
20 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[Br-].C1(=CC=CC=C1)[PH+](C1=CC=CC=C1)C1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 33.2 g | |
| YIELD: PERCENTYIELD | 97% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
